Higenamine Hydrobromide Salt

Catalog No.
S12754293
CAS No.
M.F
C16H18BrNO3
M. Wt
352.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Higenamine Hydrobromide Salt

Product Name

Higenamine Hydrobromide Salt

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide

Molecular Formula

C16H18BrNO3

Molecular Weight

352.22 g/mol

InChI

InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H

InChI Key

KNUKFIRMGSQPEM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br

Higenamine Hydrobromide Salt is a chemical compound categorized as a benzyltetrahydroisoquinoline alkaloid, primarily derived from the roots of the plant Aconitum japonicum. It is recognized for its potential cardiotonic properties and has been studied for various pharmacological applications. The molecular formula of Higenamine Hydrobromide Salt is C16H17NO3HBrC_{16}H_{17}NO_3\cdot HBr, with a molecular weight of approximately 352.22 g/mol .

Typical of alkaloids. These include:

  • Acid-Base Reactions: Being a salt, it can react with strong acids or bases to form corresponding salts or free bases.
  • Hydrolysis: In aqueous solutions, Higenamine can hydrolyze, leading to the formation of its constituent parts.
  • Oxidation-Reduction Reactions: As an organic compound, it can participate in redox reactions, especially in biological systems where it may be metabolized.

Higenamine Hydrobromide Salt exhibits notable biological activities:

  • Cardiotonic Effects: It has been shown to enhance cardiac contractility, making it a subject of interest in cardiovascular research .
  • Bronchodilation: Higenamine may act as a bronchodilator, which could be beneficial in treating respiratory conditions .
  • Cognitive Enhancements: Some studies suggest potential neuroprotective effects, indicating its role in cognitive function improvement.

Several methods have been developed for synthesizing Higenamine Hydrobromide Salt:

  • Extraction from Natural Sources: The primary method involves extracting Higenamine from Aconitum japonicum roots using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic routes have been explored involving the condensation of appropriate precursors under controlled conditions to yield Higenamine and subsequently converting it into its hydrobromide salt form through acid treatment.

Higenamine Hydrobromide Salt finds application in various fields:

  • Pharmaceutical Research: Used as a reference material for drug development and analytical chemistry.
  • Nutraceuticals: Investigated for its potential use in dietary supplements aimed at enhancing athletic performance and recovery.
  • Cardiovascular Studies: Employed in research focused on heart diseases due to its cardiotonic properties.

Research on interaction studies indicates that Higenamine may interact with various receptors and enzymes:

  • Adrenergic Receptors: It has been shown to bind to beta-adrenergic receptors, influencing heart rate and contractility.
  • Metabolic Pathways: Interaction with metabolic enzymes suggests potential implications in energy metabolism and fat oxidation .

Higenamine Hydrobromide Salt shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
EphedrinePhenethylamineStronger stimulant effects; used in respiratory disorders.
SynephrinePhenethylamine derivativeCommonly used as a weight loss aid; less potent than Higenamine.
TheobromineMethylxanthineFound in cocoa; has mild stimulatory effects; differs significantly in structure.
CaffeineMethylxanthineWidely used stimulant; affects central nervous system differently.

Higenamine stands out due to its specific cardiotonic effects and potential applications in both cardiovascular health and athletic performance enhancement, distinguishing it from these similar compounds.

Higenamine hydrobromide salt is chemically defined as the hydrobromide form of 1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol. Its structural backbone consists of a tetrahydroisoquinoline moiety linked to a 4-hydroxybenzyl group, with hydroxyl substituents at positions 6 and 7 of the isoquinoline ring. The addition of hydrobromic acid results in a crystalline solid with improved solubility in polar solvents compared to the free base.

Table 1: Key Chemical Properties

PropertyValue/Description
IUPAC Name1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Molecular Formula$$ \text{C}{16}\text{H}{18}\text{BrNO}_3 $$
Molecular Weight352.22 g/mol
SMILES NotationC1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br
XLogP2.20 (predicted for free base)
Topological Polar Surface72.7 Ų (free base)

The compound’s stereochemistry is critical: the (R)-(+)-enantiomer exhibits higher β2-adrenergic receptor affinity than its (S)-(-)-counterpart, as demonstrated in enantiomer-specific studies.

Historical Context and Natural Occurrence

Higenamine was first isolated from the roots of Aconitum japonicum (Japanese aconite) in 1978, a plant traditionally used in East Asian medicine for heart failure and pain relief. Subsequent phytochemical analyses identified it in Gnetum montanum and Nandina domestica, though these sources yield limited quantities. The hydrobromide salt, however, is exclusively synthetic, developed to overcome the free base’s instability under physiological conditions.

Table 2: Natural Sources of Higenamine

Plant SpeciesFamilyPart UsedReference
Aconitum japonicumRanunculaceaeRoots
Gnetum montanumGnetaceaeStems, leaves
Nandina domesticaBerberidaceaeFruits

The synthesis of higenamine hydrobromide in the 1990s marked a turning point, enabling standardized studies on its receptor binding kinetics and metabolic pathways.

Significance in Pharmacological Research

Higenamine hydrobromide salt serves as a pivotal tool for investigating β-adrenergic signaling. As a selective β2-adrenergic receptor agonist, it activates cAMP-dependent pathways, leading to increased cardiac output and bronchodilation. Recent studies highlight its cardioprotective effects in ischemia/reperfusion injury models, where it reduces infarct size by 37% through inhibition of mitochondrial cytochrome C release.

Mechanistic Insights:

  • β2-Adrenergic Activation: Binds to β2 receptors on cardiomyocytes, enhancing contractility without significant blood pressure elevation.
  • Anti-Apoptotic Effects: Suppresses caspase-3 activation and TGF-β/Smad signaling, mitigating fibrosis in heart failure models.
  • Oxidative Stress Modulation: Downregulates ROS/NF-κB pathways, reducing inflammatory cytokines like TNF-α and IL-6.

Table 3: Key Pharmacological Applications

Application AreaMechanismExperimental ModelReference
Cardiac Ischemiaβ2-AR agonism, ROS inhibitionRat myocardial infarction
BronchodilationcAMP elevation in smooth muscleGuinea pig trachea
Anti-Fibrotic TherapyTGF-β/Smad suppressionHuman cardiac fibroblasts

Ongoing clinical trials (e.g., NCT01451229) focus on its pharmacokinetics in humans, though hydrobromide-specific data remain proprietary.

Molecular Architecture and Crystallographic Analysis

X-ray Diffraction Studies

Higenamine hydrobromide salt exhibits a distinctive triclinic crystal system, as established through comprehensive X-ray crystallographic analysis [3]. The compound crystallizes in the triclinic space group P-1, demonstrating the lowest symmetry among all crystal systems [3] [29]. The unit cell contains two formula units (Z = 2) with precise lattice parameters that define the molecular arrangement within the crystal structure [3].

Table 1: Crystallographic Data for Higenamine Hydrobromide Salt

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.071 (7)
b (Å)9.111 (7)
c (Å)9.643 (7)
α (°)105.56 (8)
β (°)103.73 (7)
γ (°)64.73 (5)
Z (formula units per unit cell)2
Molecular FormulaC₁₆H₁₈BrNO₃
Molecular Weight (g/mol)352.22
R-factor (%)12.7

The structure was refined using full-matrix least-squares methods, achieving an R-factor of 12.7% for 2,878 independent reflections [3]. This refinement quality indicates a satisfactory agreement between the observed crystallographic data and the calculated structural model [26]. The crystallographic analysis revealed that the molecular conformation and bromine atom binding system are remarkably similar to those observed in coclaurine hydrobromide monohydrate [3].

The triclinic crystal system is characterized by the complete absence of any symmetry constraints on unit cell parameters, resulting in three unequal axial lengths and three distinct angles, none of which equal 90 degrees [31]. This low-symmetry arrangement reflects the complex molecular geometry of higenamine hydrobromide salt and its intricate packing requirements within the crystal lattice [21].

Hydrogen-Bonding Networks and Crystal Packing

The crystal structure of higenamine hydrobromide salt exhibits an extensive hydrogen-bonding network that plays a crucial role in stabilizing the three-dimensional molecular arrangement [3]. The hydrobromide salt formation enhances the compound's ability to participate in intermolecular hydrogen bonding interactions through the introduction of the bromide anion [3].

The molecular packing within the crystal lattice demonstrates characteristic features of benzylisoquinoline alkaloid structures, where hydrogen bonds form between the hydroxyl groups on the tetrahydroisoquinoline ring system and the bromide counterion [3]. These interactions create a complex network that extends throughout the crystal structure, contributing significantly to the overall stability of the crystalline form [8].

The hydrogen-bonding patterns observed in higenamine hydrobromide crystals follow established principles for organic salt formations, where the protonated nitrogen atom of the tetrahydroisoquinoline ring system interacts electrostatically with the bromide anion [3]. Additional hydrogen bonds are formed between the phenolic hydroxyl groups and neighboring molecules, creating a three-dimensional network that influences both the crystal packing and the physical properties of the compound [24].

The crystal packing analysis reveals that molecules are arranged in layers, with the planar aromatic regions of adjacent molecules oriented to minimize steric hindrance while maximizing favorable intermolecular interactions [23]. This arrangement is typical of compounds containing both aromatic and aliphatic regions, where the crystal structure represents an optimal balance between various competing interactions [25].

Stereochemical Properties and Optical Activity

Higenamine hydrobromide salt possesses a chiral center at the C-1 position of the tetrahydroisoquinoline ring system, resulting in the existence of two possible enantiomers: S-(-)-higenamine and R-(+)-higenamine [15]. This stereochemical feature is fundamental to the compound's structural identity and contributes significantly to its optical properties [9].

Table 2: Molecular Structure Parameters

ParameterValue
IUPAC Name1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Standard InChIInChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H
Standard InChI KeyKNUKFIRMGSQPEM-UHFFFAOYSA-N
Canonical SMILESC1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br
CAS Number63604-85-3
Asymmetric CarbonC-1
Possible Stereoisomers2 (R and S enantiomers)
Ring SystemTetrahydroisoquinoline with benzyl substituent

The optical activity of higenamine arises from the presence of the asymmetric carbon atom, which causes the molecule to rotate plane-polarized light [9]. The degree and direction of this rotation depend on the absolute configuration of the chiral center, with the S-enantiomer typically exhibiting levorotatory properties and the R-enantiomer displaying dextrorotatory characteristics [12].

The stereochemical properties of higenamine are particularly significant because the two enantiomers exhibit distinct biological activities [15]. S-(-)-higenamine demonstrates enhanced cardiotonic properties and anti-platelet effects compared to its R-(+)-counterpart [15]. This enantiomeric selectivity underscores the importance of stereochemical considerations in understanding the compound's structural-activity relationships [15].

The molecular conformation analysis reveals that the tetrahydroisoquinoline ring adopts a half-chair conformation, which is characteristic of six-membered nitrogen-containing heterocycles [24]. This conformational preference influences the spatial arrangement of substituents around the chiral center and contributes to the overall three-dimensional molecular shape [37].

Comparative Analysis with Related Isoquinoline Alkaloids

Higenamine hydrobromide salt belongs to the benzylisoquinoline alkaloid family, sharing structural similarities with several related compounds while maintaining distinct molecular features [13] [33]. The comparative analysis with related isoquinoline alkaloids reveals important structural relationships and differences that contribute to the understanding of this compound class [34].

Table 3: Comparison with Related Isoquinoline Alkaloids

AlkaloidMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceStereochemistry
Higenamine (Norcoclaurine)C₁₆H₁₇NO₃271.31Lacks N-methyl groupChiral at C-1
CoclaurineC₁₇H₁₉NO₃285.34Contains N-methyl groupChiral at C-1
TetrahydroisoquinolineC₉H₁₁N133.19Basic tetrahydroisoquinoline ringNo chiral centers
NorlaudanosolineC₁₆H₁₇NO₃271.31Different hydroxylation patternChiral at C-1

The primary structural distinction between higenamine and coclaurine lies in the absence of the N-methyl substituent in higenamine, which is reflected in their respective molecular formulas and weights [13] [32]. This difference has significant implications for both the crystallographic properties and the biological activities of these compounds [3]. The crystal structure analysis demonstrates that the conformation and bromine atom binding patterns in higenamine hydrobromide are nearly identical to those observed in coclaurine hydrobromide monohydrate [3].

Higenamine serves as the central precursor in benzylisoquinoline alkaloid biosynthesis, representing the foundational structure from which numerous complex alkaloids are derived through enzymatic modifications [34]. This biosynthetic role highlights the fundamental importance of higenamine's molecular architecture in the broader context of natural product chemistry [33].

The tetrahydroisoquinoline ring system common to all these alkaloids adopts similar conformational preferences, with the six-membered nitrogen-containing ring typically exhibiting a half-chair conformation [24] [37]. This conformational consistency across the alkaloid family suggests that the ring system's intrinsic structural properties are preserved regardless of substituent variations [22].

Traditional Synthetic Routes

The synthesis of higenamine hydrobromide salt has been achieved through several well-established traditional routes, each with distinct advantages and limitations. The most prominent traditional approaches include enzymatic biosynthesis, chemical condensation reactions, and multi-step synthetic pathways [1] [2] [3].

Enzymatic Pictet-Spengler Condensation

The primary traditional route involves the enzymatic Pictet-Spengler condensation catalyzed by norcoclaurine synthase (NCS). This method utilizes dopamine and 4-hydroxyphenylacetaldehyde as starting materials, producing (S)-norcoclaurine (higenamine) with high stereoselectivity [2] [4] [5]. The enzymatic approach operates under mild conditions, typically at temperatures ranging from 25-40°C and optimal pH of 7.0 [2] [6]. The enzyme exhibits sigmoidal saturation kinetics for dopamine with a Hill coefficient of 1.98 and hyperbolic saturation kinetics for 4-hydroxyphenylacetaldehyde with a Km value of 700 μM [6].

The mechanism involves a "dopamine-first" approach where lysine-122 performs tandem acid-base catalysis, facilitating proton transfer and nucleophilic attack [4] [7]. The active site contains three strong proton exchangers (Lys-122, Asp-141, and Glu-110) and a hydrogen bonding donor (Tyr-108), which collectively ensure stereospecific ring closure to yield (S)-norcoclaurine [4].

Chemical Condensation Routes

Traditional chemical synthesis employs various condensation-cyclization strategies. One documented approach involves a four-step reaction sequence comprising condensation, cyclization, catalytic tritiation, and demethoxylation [8]. Another method utilizes Friedel-Crafts-type reactions under acidic conditions, typically operating at temperatures between 80-120°C [3]. These chemical routes generally produce racemic mixtures and achieve yields up to 56% [3].

A simplified preparation process involves condensation cyclization, reduction, and deprotection steps, with phosphoryl trichloride serving as a key reagent [3]. The process maintains reaction temperatures at 80-120°C throughout the synthesis sequence, requiring careful temperature control to ensure optimal yields.

Multi-step Synthetic Pathways

Patent literature describes comprehensive synthetic methodologies involving sequential reactions. One approach incorporates magnesium-catalyzed reactions with halohydrocarbon initiators, followed by reduction and deprotection steps [1]. The process typically involves dissolving starting materials in appropriate solvents, maintaining controlled reaction conditions, and implementing purification through crystallization techniques.

Novel One-Pot Synthesis Approaches

Recent developments in higenamine synthesis have focused on streamlined one-pot methodologies that offer enhanced efficiency and reduced environmental impact. These approaches combine multiple synthetic steps into single reaction vessels, minimizing intermediate isolation and purification requirements [5] [9] [7].

NCS-Catalyzed One-Pot Synthesis

An efficient, stereoselective, green synthesis of (S)-norcoclaurine has been developed using recombinant (S)-norcoclaurine synthase enzyme [5] [9]. This approach utilizes inexpensive tyrosine and dopamine substrates in a one-pot, two-step process, operating under mild aqueous conditions. The reaction proceeds in the same buffer system required for NCS catalysis, suggesting optimization potential for complete (S)-norcoclaurine synthesis in a single vessel [7].

The enzymatic one-pot approach offers several advantages over traditional methods, including high stereoselectivity, environmental compatibility, and operation under physiological conditions. The reaction typically proceeds at temperatures between 25-37°C and pH 7.0-7.5, significantly milder than chemical alternatives [7].

Biocatalytic Cascade Systems

Advanced one-pot methodologies incorporate biocatalytic cascades combining NCS with complementary enzymes such as transaminases [10]. These systems enable the formation of chiral benzylisoquinoline alkaloids through triangular biocatalytic cascades, with additional chemical steps leading to one-pot formation of chiral tetrahydroprotoberberines [10].

The biocatalytic cascades have been demonstrated on preparative scales, showing practical applicability for industrial implementation. The systems maintain high enantioselectivity while providing operational flexibility and scalability [10].

Optimized Reaction Conditions

One-pot synthesis optimization focuses on enzyme loading, reaction time, and substrate concentrations. Biotransformation conditions have been systematically optimized, with successful demonstrations of milligram-scale biotransformations [10]. The optimization studies reveal that enzyme or lysate loading significantly impacts conversion efficiency and product quality.

The reactions can be performed under continuous flow conditions or batch processes, with temperature and pH monitoring ensuring consistent product formation. The mild reaction conditions preserve stereochemical integrity throughout the synthesis sequence.

Optimization Strategies for Industrial Production

Industrial production of higenamine hydrobromide salt requires comprehensive optimization addressing yield maximization, cost reduction, and quality assurance. Modern production strategies integrate process intensification, continuous manufacturing, and advanced analytical monitoring [11] [12].

Process Intensification Approaches

Industrial optimization employs process intensification techniques to enhance production efficiency and reduce manufacturing costs. Deep learning-based intelligent optimization solutions have been developed to integrate cutting-edge technologies including computer vision and natural language processing for quality inspection, process optimization, and fault prediction [11].

These intelligent systems achieve significant improvements in production metrics, with reported increases in single-line capacity of approximately 10% and overall production efficiency improvements exceeding 12% [11]. The systems incorporate predictive maintenance capabilities, reducing equipment downtime and product quality losses.

Scale-Up Considerations

Successful scale-up requires careful attention to heat and mass transfer phenomena, particularly in enzymatic processes where temperature sensitivity is critical. Industrial reactors must maintain uniform temperature distribution while providing adequate mixing for consistent product quality [12].

Raw material supply optimization addresses uncertainties in feedstock availability and quality. Linear programming models optimize production planning while minimizing production costs, carrying costs, and backlogging expenses [12]. These models typically achieve cost reductions of approximately 19% compared to unoptimized conditions.

Quality Control Integration

Industrial production incorporates real-time quality monitoring systems utilizing spectroscopic techniques and automated sampling. High-performance liquid chromatography (HPLC) analysis ensures product purity exceeding 95%, with comprehensive impurity profiling throughout the manufacturing process [13].

Quality control systems monitor stereochemical purity, particularly important for pharmaceutical applications where enantiomeric excess must be maintained. Advanced analytical methods enable rapid detection of process deviations and immediate corrective action implementation.
Yield Optimization Strategies

Industrial processes target yields exceeding 95% through optimization of reaction conditions, catalyst loading, and purification protocols [14]. Temperature control systems maintain precise thermal management throughout synthesis and crystallization steps, with cooling protocols typically operating between 30-60°C for optimal crystal formation [14].

Solvent recovery and recycling systems reduce environmental impact while minimizing operating costs. Crystallization processes are optimized for maximum product recovery with controlled particle size distribution and consistent crystal morphology.

Hydrobromide Salt Formation Mechanisms

The formation of higenamine hydrobromide salt proceeds through well-defined acid-base chemistry involving protonation of the basic nitrogen center and subsequent ionic crystal formation. Understanding these mechanisms is crucial for optimizing salt preparation and ensuring consistent product quality [15] [16] [17].

Protonation Mechanism

The hydrobromide salt formation begins with the acid-base reaction between the basic nitrogen atom in higenamine's tetrahydroisoquinoline ring and hydrobromic acid [16]. The nitrogen atom possesses a lone pair of electrons that acts as a Lewis base, readily accepting a proton from the strong acid HBr [16].

The protonation occurs preferentially at the nitrogen-2 position within the tetrahydroisoquinoline ring system. The reaction follows the general mechanism: R-NH₂ + HBr → [R-NH₃⁺][Br⁻], where the free base is converted to its protonated salt form [16] [18].

Thermodynamic Considerations

The salt formation reaction is thermodynamically favorable due to the significant stabilization achieved through ionic bonding [16]. The protonated higenamine cation forms strong electrostatic interactions with the bromide counter-ion, resulting in a stable crystalline lattice structure [19] [17].

The pKa value of higenamine is estimated to be approximately 8.0, similar to other 1,2,3,4-tetrahydroisoquinoline derivatives [20]. This basic character ensures quantitative protonation under acidic conditions, driving the equilibrium toward salt formation.

Crystallization Dynamics

Following protonation, the hydrobromide salt crystallizes from solution through nucleation and crystal growth processes. The crystallization behavior is influenced by temperature, solvent composition, and concentration gradients [17] [21]. Optimal crystallization typically occurs at temperatures between 30-60°C, with controlled cooling rates ensuring uniform crystal formation [14].

The ionic nature of the hydrobromide salt significantly enhances water solubility compared to the free base form, improving bioavailability for pharmaceutical applications [16]. The crystal structure consists of alternating cations and anions arranged in a three-dimensional lattice, providing stability under normal storage conditions.

Reaction Kinetics and Conditions

The hydrobromide salt formation reaction proceeds rapidly under appropriate conditions, typically completing within 1-3 hours at temperatures between 30-60°C [14]. The reaction rate is influenced by temperature, HBr concentration, and mixing efficiency.

Anhydrous conditions are preferred to prevent competitive hydrolysis reactions and ensure quantitative conversion to the desired salt form [14]. The reaction atmosphere should be controlled to prevent oxidation of the phenolic hydroxyl groups present in the higenamine structure.

Optimization Parameters

Industrial salt formation processes optimize several key parameters including HBr stoichiometry, reaction temperature, and crystallization conditions. Excess HBr (1.1-1.2 equivalents) ensures complete conversion while minimizing by-product formation [14].

Temperature control throughout the process is critical, with initial reaction temperatures of 80-120°C for dissolution and subsequent cooling to 30-60°C for crystallization [14]. The cooling rate affects crystal size distribution and product purity, requiring careful optimization for each specific application.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

351.04701 g/mol

Monoisotopic Mass

351.04701 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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